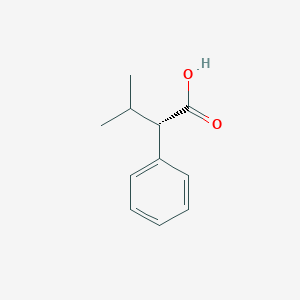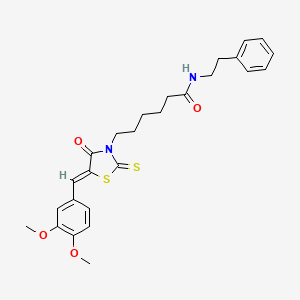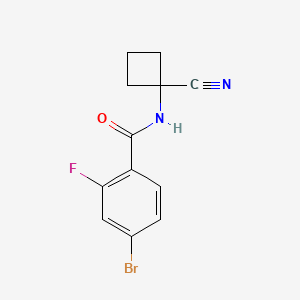![molecular formula C15H19ClN2O B2866781 N-[[2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methyl]prop-2-enamide CAS No. 2189108-01-6](/img/structure/B2866781.png)
N-[[2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methyl]prop-2-enamide is a complex organic compound characterized by its unique molecular structure. This compound features a pyrrolidinyl ring substituted with a chlorophenyl group and a prop-2-enamide moiety. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[[2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methyl]prop-2-enamide typically involves multiple steps, starting with the formation of the pyrrolidinyl ring. One common approach is the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions. The chlorophenyl group is then introduced through a substitution reaction, often using a chlorinating agent like thionyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to streamline the production process and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: N-[[2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methyl]prop-2-enamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
Substitution: Substitution reactions often involve nucleophiles like alkyl halides or amines, with reaction conditions tailored to the specific reagents used.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N-[[2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anti-inflammatory effects, making it a candidate for further investigation in the development of therapeutic agents.
Medicine: The medical applications of this compound include its use as a precursor in the synthesis of pharmaceuticals. Its derivatives may be explored for their efficacy in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it a valuable component in the synthesis of high-performance polymers and coatings.
Wirkmechanismus
The mechanism by which N-[[2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methyl]prop-2-enamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the derivatives involved.
Vergleich Mit ähnlichen Verbindungen
N-[[2-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl]methyl]prop-2-enamide
N-[[2-(3-Chlorophenyl)-1-ethylpyrrolidin-3-yl]methyl]prop-2-enamide
N-[[2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methyl]prop-2-enamide
Uniqueness: N-[[2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methyl]prop-2-enamide stands out due to its specific substitution pattern and the presence of the pyrrolidinyl ring. This structural uniqueness contributes to its distinct chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
N-[[2-(3-chlorophenyl)-1-methylpyrrolidin-3-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O/c1-3-14(19)17-10-12-7-8-18(2)15(12)11-5-4-6-13(16)9-11/h3-6,9,12,15H,1,7-8,10H2,2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTLHOLUVAOQIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C2=CC(=CC=C2)Cl)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2866701.png)
![(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}[(3-methylphenyl)methoxy]amine](/img/structure/B2866703.png)






![4-isopropyl-7-(prop-2-yn-1-ylthio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2866715.png)
![2-(3-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2866716.png)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2866717.png)
![4-(trifluoromethyl)-2-[5-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B2866718.png)

